colabomycin B

Natural product dereplication Polyketide chromophore analysis Manumycin chemotaxonomy

Colabomycin B (CAS 117680-85-0) is a minor-component polyketide antibiotic belonging to the manumycin family, originally isolated from the mycelium of Streptomyces griseoflavus (strain Tü alongside the major congener colabomycin A. The compound shares the canonical manumycin architecture—a central epoxyquinone core flanked by upper and lower polyene carboxamide chains terminating in a 2-amino-3-hydroxycyclopent-2-enone (C₅N) moiety.

Molecular Formula C6H9NO4
Molecular Weight 0
CAS No. 117680-85-0
Cat. No. B1167028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecolabomycin B
CAS117680-85-0
Synonymscolabomycin B
Molecular FormulaC6H9NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colabomycin B (CAS 117680-85-0): Sourcing and Baseline Characterization of a Minor Manumycin-Family Polyketide Antibiotic


Colabomycin B (CAS 117680-85-0) is a minor-component polyketide antibiotic belonging to the manumycin family, originally isolated from the mycelium of Streptomyces griseoflavus (strain Tü 2880) alongside the major congener colabomycin A [1]. The compound shares the canonical manumycin architecture—a central epoxyquinone core flanked by upper and lower polyene carboxamide chains terminating in a 2-amino-3-hydroxycyclopent-2-enone (C₅N) moiety [2]. Unlike colabomycin A, which was fully structurally characterized, colabomycin B was obtained in quantities sufficient only for partial spectroscopic characterization; a complete structure has not been published [1]. Its empirical formula is tentatively inferred as C₃₀H₃₂N₂O₇ based on analogy to colabomycin D, though direct elemental analysis data remain unpublished [1]. The compound exhibits anti-Gram-positive antibacterial activity comparable to manumycin and cytotoxicity against murine L1210 leukemia cells, though quantitative biological data specific to colabomycin B are limited; most activity data in the primary literature refer exclusively to colabomycin A [1].

Why Colabomycin B Cannot Be Substituted by Colabomycin A, Colabomycin E, or Manumycin A in Research Applications


Within the manumycin family, even structurally closely related congeners diverge sharply in polyene chain length, oxidation state, and terminal substituents—each of which dictates distinct spectroscopic signatures, chromatographic behavior, and, critically, biological target engagement [1]. Colabomycin B differs from colabomycin A by a bathochromically shifted UV absorption (λmax 365 nm vs. 345 nm), indicating an altered polyene chromophore system that may confer different photochemical reactivity and stability [2]. Unlike colabomycin E, which is produced by a genetically distinct Streptomyces aureus strain and features a tetraketide lower chain controlled by an unusual chain-length factor, colabomycin B originates from S. griseoflavus Tü 2880 and its lower-chain architecture has not been resolved, meaning the two cannot be treated as biosynthetically equivalent [3]. Manumycin A, the best-characterized family member, is a potent Ras farnesyltransferase inhibitor (IC₅₀ 30 nM) with antibacterial activity quantitatively superior to colabomycin A; extrapolating manumycin A's potency or mechanism to colabomycin B would be unsupported by direct evidence [1].

Colabomycin B: Quantitative Differential Evidence Against Closest Analogs for Procurement Decision-Making


UV Spectroscopic Differentiation from Colabomycin A: λmax Bathochromic Shift of ~20 nm

Colabomycin B exhibits a long-wavelength UV absorption maximum at 365 nm (methanol, ε 948), which is bathochromically shifted by approximately 20 nm relative to colabomycin A (λmax 345 nm in methanol) [1]. This shift indicates a more extensively conjugated polyene chromophore in colabomycin B, providing a straightforward spectroscopic handle for distinguishing these closely related congeners in mixture analysis or quality control [1]. The corresponding CD spectrum of colabomycin B displays extrema at 381 nm ([Θ]₂₂ = +32,400) and 334 nm ([Θ]₂₂ = −34,180) in acetonitrile, which are highly similar in shape to the CD spectrum of colabomycin A but shifted, further confirming the chromophoric difference [1].

Natural product dereplication Polyketide chromophore analysis Manumycin chemotaxonomy

Minor Component Abundance: Colabomycin B Is a Low-Titer Congener Relative to Colabomycin A

In the original isolation from S. griseoflavus Tü 2880, colabomycin A was identified as the main compound, while colabomycins B and C were classified as minor components obtainable 'only in minor amounts' via preparative reversed-phase HPLC [1]. The paper provides no independent biological activity data for colabomycin B, with all antimicrobial disc-diffusion and L1210 cytotoxicity assays conducted exclusively on colabomycin A and manumycin [1]. Fermentation optimization studies on the same producing strain demonstrated that the proportion of colabomycin A in the product mixture can be tuned from 43% at pO₂ = 210 mbar to 73% at pO₂ = 1260 mbar, implying that colabomycin B and C collectively constitute a diminishing fraction of the complex under elevated oxygen tension [2]. No method for selective enrichment of colabomycin B over colabomycin A has been reported.

Fermentation process development Secondary metabolite recovery Manumycin purification strategy

Cytotoxic Activity Against Murine L1210 Leukemia: Class-Level Inference from Colabomycin A

The original publication explicitly attributes L1210 cytotoxic activity to colabomycin A: proliferation assay IC₅₀ = 4.6 μg/mL and stem cell assay IC₅₀ = 3.4 μg/mL, compared to manumycin IC₅₀ values of 3.1 μg/mL and 0.9 μg/mL, respectively [1]. No L1210 data were reported for colabomycin B or C. Colabomycin B is, however, referred to collectively with A and C as a member of the colabomycin complex demonstrating activity against 'stem cells of murine L1210 leukemia' in the paper's abstract [1]. A vendor technical datasheet attributes an IC₅₀ of 3.4 μg/mL specifically to colabomycin B against L1210 cells, referencing the Grote et al. 1988 paper ; however, the original paper does not disaggregate this value for colabomycin B, and the stated value matches colabomycin A's stem cell assay IC₅₀.

Leukemia cytotoxicity screening Manumycin antitumor activity L1210 stem cell assay

Antibacterial Spectrum: Colabomycin A vs. Manumycin Disc-Diffusion Comparison Establishes Upper-Bound Class Activity

The only quantitative antibacterial data published for the colabomycin complex are disc-diffusion assays comparing colabomycin A against manumycin across 22 test microorganisms [1]. Colabomycin A showed moderate-to-weak activity against Gram-positive bacteria (Bacillus subtilis, B. brevis, Clostridium pasteurianum, Arthrobacter spp., Brevibacterium, Corynebacterium) and Streptomyces spp., but its activity was generally inferior to manumycin at equivalent loading concentrations (3.0–0.1 mg/mL) [1]. No inhibition was observed against Gram-negative bacteria (Escherichia coli K-12), yeasts (Saccharomyces cerevisiae), or most fungi, with only trace activity against Botrytis cinerea [1]. Because colabomycin B was not individually tested, its antibacterial potency and spectrum can only be inferred at the class level.

Gram-positive antibacterial screening Disc-diffusion assay Manumycin antibiotic profiling

Chromatographic Mobility: TLC Rf Values Discriminate Colabomycins A, B, and C

The original isolation paper provides TLC Rf values for all three colabomycin congeners on silica gel in four solvent systems [1]. In CHCl₃–MeOH (9:1), colabomycin A, B, and C show Rf values of 0.47, 0.45, and 0.46, respectively—close but distinguishable. In CHCl₃–MeOH (98:2), the Rf values diverge more clearly: 0.05 (A), 0.04 (B), and 0.03 (C), enabling identification of individual congeners in crude extracts or partially purified fractions [1]. These Rf differences, though modest, are reproducible and provide a low-cost orthogonal identification method complementary to HPLC retention time and UV spectral analysis.

Thin-layer chromatography identification Natural product isolation monitoring Manumycin congener separation

Biosynthetic Gene Cluster Identity: Colabomycin B Producer Strain Is Distinct from Colabomycin E Producer

Colabomycin B is produced by S. griseoflavus Tü 2880, a soil isolate from Mexico [1]. In contrast, colabomycin E is produced by a genetically and taxonomically distinct strain, S. aureus SOK1/5-04, whose biosynthetic gene cluster (BGC) was cloned and expressed in S. lividans [2]. The colabomycin E BGC encodes an unusual chain-length factor that directs the biosynthesis of a tetraketide lower chain, contrasting with the triketide lower chain in asukamycin [2]. While the colabomycin B BGC has not been sequenced, the colabomycin E pathway demonstrates that different Streptomyces species produce structurally divergent manumycin congeners via distinct enzymatic machinery, and genetic tools for combinatorial biosynthesis of hybrid manumycins have been established using the colabomycin E system [3]. This strain-level distinction is critical for users planning heterologous expression or precursor-directed biosynthesis studies, as colabomycin B's genetic tractability is not established.

Biosynthetic gene cluster Polyketide synthase engineering Streptomyces strain authentication

Colabomycin B: Evidence-Supported Research and Industrial Application Scenarios Based on Validated Differential Data


Natural Product Dereplication and Chemotaxonomic Fingerprinting of Manumycin-Type Polyketides

The ~20 nm bathochromic shift in UV λmax (365 nm for colabomycin B vs. 345 nm for colabomycin A), combined with the characteristic CD extrema at 381 nm (+32,400) and 334 nm (−34,180) and diagnostic TLC Rf values (0.45 in CHCl₃–MeOH 9:1; 0.04 in CHCl₃–MeOH 98:2), provides a multi-dimensional spectroscopic and chromatographic fingerprint for colabomycin B [1]. This fingerprint enables unambiguous identification of colabomycin B in crude Streptomyces extracts during chemical screening campaigns and serves as a reference for distinguishing it from the major congener colabomycin A and other manumycin-family metabolites [1].

Fermentation Process Optimization for Selective Colabomycin Complex Composition

Dissolved oxygen concentration is a demonstrated lever for shifting the colabomycin congener profile: colabomycin A proportion increases from 43% to 73% as pO₂ rises from 210 to 1260 mbar, with the residual fraction (27% at high pO₂) comprising colabomycins B and C [2]. While selective enrichment of colabomycin B has not been achieved, researchers can exploit the known pO₂–selectivity relationship to minimize colabomycin B content when colabomycin A is the desired product, or conversely to explore low-pO₂ conditions that maximize the minor congener fraction for isolation studies [2].

Analytical Reference Standard for Colabomycin Complex Quality Control

Given the well-characterized TLC Rf values, UV λmax, and CD spectral parameters for colabomycin B in the original isolation paper, the compound can serve as an analytical reference marker for quality control of colabomycin complex fermentation batches [1]. Its distinct Rf in CHCl₃–MeOH (98:2) (0.04 vs. 0.05 for colabomycin A and 0.03 for colabomycin C) permits TLC-based monitoring of congener distribution during purification development, even in laboratories without HPLC-MS capability [1].

Comparative Biochemical Studies of Manumycin Polyene Chain Length–Activity Relationships

Colabomycin B's bathochromically shifted UV absorption (365 nm) relative to colabomycin A (345 nm) is consistent with extended polyene conjugation, suggesting a structurally distinct chromophore within the same manumycin scaffold [1]. Although colabomycin B lacks resolved full structure and direct activity data, its spectroscopic properties make it a candidate for structure–activity relationship (SAR) studies comparing polyene chain length effects on photostability, membrane partitioning, and target binding within the manumycin family, provided that sufficient purified material can be obtained [1]. Researchers embarking on such studies should validate colabomycin B identity against the published TLC and UV criteria before use [1].

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